- Preparation method of 3-substituted dibenzothiophene and its application in organic light emitting device, China, , ,

Cas no 97511-04-1 (3-Bromodibenzothiophene)

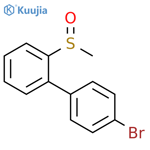

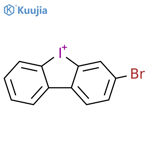

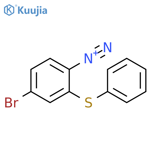

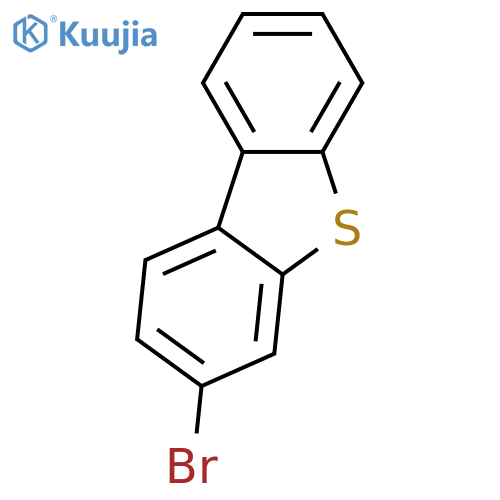

3-Bromodibenzothiophene structure

商品名:3-Bromodibenzothiophene

CAS番号:97511-04-1

MF:C12H7BrS

メガワット:263.152981042862

MDL:MFCD11052997

CID:1005735

PubChem ID:13415616

3-Bromodibenzothiophene 化学的及び物理的性質

名前と識別子

-

- 3-BROMODIBENZOTHIOPHENE

- 3-Bromodibenzo[b,d]thiophene

- 3-bromo-dibenzothiophene

- FDPBPKDNWCZVQR-UHFFFAOYSA-N

- 3-Bromodibenzothiophene (ACI)

- F18747

- SY237587

- SCHEMBL258838

- 97511-04-1

- SB66893

- DA-21007

- XDA51104

- 5-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2(7),3,5,10,12-hexaene

- 5-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE

- B5452

- 11-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2,4,6,10,12-hexaene

- Dibenzothiophene,3-bromo-

- AKOS027322912

- CS-0155956

- AS-57871

- MFCD11052997

- 3-Bromodibenzothiophene

-

- MDL: MFCD11052997

- インチ: 1S/C12H7BrS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H

- InChIKey: FDPBPKDNWCZVQR-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C2SC3C(C2=CC=1)=CC=CC=3

計算された属性

- せいみつぶんしりょう: 261.94518g/mol

- どういたいしつりょう: 261.94518g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.1

- トポロジー分子極性表面積: 28.2

じっけんとくせい

- 密度みつど: 1.611±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 97.0 to 101.0 deg-C

- ようかいど: Insuluble (1.8E-4 g/L) (25 ºC),

3-Bromodibenzothiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5452-1G |

3-Bromodibenzothiophene |

97511-04-1 | >98.0%(GC) | 1g |

¥525.00 | 2024-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B40045-250mg |

3-Bromodibenzo[b,d]thiophene |

97511-04-1 | 98% | 250mg |

¥84.0 | 2022-10-09 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5452-5G |

3-Bromodibenzothiophene |

97511-04-1 | >98.0%(GC) | 5g |

¥1750.00 | 2024-04-15 | |

| abcr | AB495179-5 g |

3-Bromodibenzo[b,d]thiophene; . |

97511-04-1 | 5g |

€230.90 | 2023-04-19 | ||

| abcr | AB495179-25 g |

3-Bromodibenzo[b,d]thiophene; . |

97511-04-1 | 25g |

€642.10 | 2023-04-19 | ||

| eNovation Chemicals LLC | Y1190849-5g |

3-Bromodibenzothiophene |

97511-04-1 | 97% | 5g |

$180 | 2023-09-01 | |

| A2B Chem LLC | AB53240-1g |

3-Bromodibenzothiophene |

97511-04-1 | 98% | 1g |

$19.00 | 2024-07-18 | |

| 1PlusChem | 1P003AUW-10g |

3-Bromodibenzothiophene |

97511-04-1 | 98% | 10g |

$160.00 | 2024-04-19 | |

| 1PlusChem | 1P003AUW-250mg |

3-Bromodibenzothiophene |

97511-04-1 | 98% | 250mg |

$6.00 | 2024-04-19 | |

| A2B Chem LLC | AB53240-10g |

3-Bromodibenzothiophene |

97511-04-1 | 98% | 10g |

$146.00 | 2024-07-18 |

3-Bromodibenzothiophene 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) Solvents: 1,2-Dichloroethane ; rt → 80 °C; 6 h, 80 °C

1.2 Reagents: Triethylamine Solvents: Water ; pH 7 - 8, cooled

1.2 Reagents: Triethylamine Solvents: Water ; pH 7 - 8, cooled

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Bromine Catalysts: Iodine Solvents: Chloroform ; cooled; 2 h, cooled; 2 h, rt

1.2 Reagents: Sodium bisulfite

1.2 Reagents: Sodium bisulfite

リファレンス

- Blue-light conjugated polymer luminescent material based on bisthioxoindole carbazole unit and preparation method and application thereof, China, , ,

合成方法 3

はんのうじょうけん

リファレンス

- Preparation of spiro compound for organic electric element and electronic device, Korea, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Trifluoromethanesulfonic acid ; 24 h, rt

1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux

1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux

リファレンス

- Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus, Korea, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 2 °C; 100 min, 5 - 8 °C; 8 °C → -5 °C

1.2 Reagents: Diethyl ether ; 25 min, -5 °C

1.2 Reagents: Diethyl ether ; 25 min, -5 °C

リファレンス

- Compound having phenylacetylene structure, liquid crystal composition, polymer, optically anisotropic product, optical or liquid crystal element, dibenzothiophene compound, intermediate, and process for producing the same, United States, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Cesium carbonate , S8 Solvents: Dimethyl sulfoxide ; 2 h, 100 °C

リファレンス

- Transition-Metal-Free Diarylannulated Sulfide and Selenide Construction via Radical/Anion-Mediated Sulfur-Iodine and Selenium-Iodine Exchange, Organic Letters, 2016, 18(21), 5756-5759

合成方法 7

はんのうじょうけん

1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ; 8 h, 140 °C

リファレンス

- Synthesis of substituted dibenzothiophene compound, China, , ,

合成方法 8

はんのうじょうけん

リファレンス

- Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide source, Green Chemistry, 2023, 25(16), 6194-6199

合成方法 9

はんのうじょうけん

1.1 Reagents: Tripotassium phosphate , Potassium thioacetate Catalysts: 1,10-Phenanthroline , Copper(II) triflate Solvents: Dimethyl sulfoxide ; 6 h, 80 °C

リファレンス

- Cu(II)-catalyzed sulfide construction: both aryl groups utilization of intermolecular and intramolecular diaryliodonium salt, Chemical Communications (Cambridge, 2017, 53(20), 2918-2921

合成方法 10

はんのうじょうけん

リファレンス

- Product class 6: dibenzothiophenes, Science of Synthesis, 2001, 10, 211-263

合成方法 11

はんのうじょうけん

1.1 Reagents: Tripotassium phosphate , Potassium thioacetate Catalysts: 1,10-Phenanthroline , Copper(II) triflate Solvents: Dimethyl sulfoxide ; 6 h, 80 °C

リファレンス

- A process for preparing diaryl thioethers, China, , ,

合成方法 12

はんのうじょうけん

リファレンス

- Preparation of fused-heterocyclic compounds, and organic electric elements using them and electronic devices thereof, Korea, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Cesium carbonate , S8 Solvents: Dimethyl sulfoxide ; 2 h, 100 °C; 100 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- Diaryl episulfide and diaryl episelenide, and their synthesis method from periodate salt, and application as photoelectric materials, China, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; rt → 0 °C; < 5 °C; 30 min, < 5 °C

1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; < 5 °C

1.3 Reagents: Copper oxide (Cu2O) Solvents: Water ; 30 min, rt

1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; < 5 °C

1.3 Reagents: Copper oxide (Cu2O) Solvents: Water ; 30 min, rt

リファレンス

- Preparation of 3-bromodibenzothiophene, China, , ,

合成方法 15

はんのうじょうけん

1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Acetonitrile ; 16 h, rt

リファレンス

- Dual gold and photoredox catalyzed C-H activation of arenes for aryl-aryl cross couplings, Chemical Science, 2017, 8(4), 2885-2889

合成方法 16

はんのうじょうけん

1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ; 12 h, 140 °C

リファレンス

- Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO Catalysis, Organic Letters, 2018, 20(17), 5439-5443

合成方法 17

はんのうじょうけん

1.1 Reagents: Nitrosylsulfuric acid , Copper bromide (CuBr) , Hydrogen bromide

リファレンス

- Synthesis of monoamino and monohydroxydibenzothiophenes, Journal of Heterocyclic Chemistry, 1985, 22(1), 215-18

合成方法 18

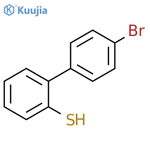

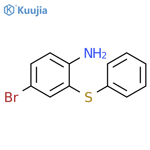

3-Bromodibenzothiophene Raw materials

- Benzenesulfonic acid,4-methyl-, ion(1-)

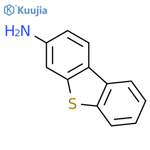

- 3-Dibenzothiophenamine

- 4-Bromo-2-(methylsulfinyl)-1,1′-biphenyl

- Benzenamine, 4-bromo-2-(phenylthio)-

- Borate(1-),tetrafluoro-

- 3-Bromodibenziodolium

- Dibenzothiophene

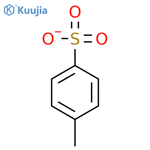

- 3-Bromodibenzothiophene 5,5-Dioxide

- 1,1'-Biphenyl, 4'-bromo-2-(methylsulfinyl)-

- [1,1'-Biphenyl]-2-thiol, 4'-bromo-

- 4-Bromo-2-(phenylthio)benzenediazonium

3-Bromodibenzothiophene Preparation Products

3-Bromodibenzothiophene 関連文献

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

97511-04-1 (3-Bromodibenzothiophene) 関連製品

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:97511-04-1)3-Bromodibenzothiophene

清らかである:99%/99%

はかる:10g/25g

価格 ($):180.0/378.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:97511-04-1)3-溴二苯并噻吩

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ